molecular formula C16H15FN2O4 B1662166 Pazufloxacin CAS No. 127045-41-4

Pazufloxacin

Numéro de catalogue B1662166
Numéro CAS: 127045-41-4
Poids moléculaire: 318.3 g/mol
Clé InChI: XAGMUUZPGZWTRP-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pazufloxacin is a fluoroquinolone antibiotic . It is sold in Japan under the brand names Pasil and Pazucross . It is used to treat a variety of conditions such as respiratory tract infections, urinary tract infections, intraabdominal infections, genital infections, etc. caused by susceptible strains of bacteria .


Synthesis Analysis

Pazufloxacin mesilate was synthesized from (S)-9,10-difluoro-3-methly-7-oxo-2,3-dihydro-7-H-pyrido [1,2,3-de] [1,4] benzoxazine-6-carboxylate with nucleophilic substitution, selective decarboxylation, cyclic addition, hydrolysis, Hofmann recomposition, and salt formation .


Molecular Structure Analysis

Pazufloxacin has a 1-aminocyclopropyl substituent at the C10 position . Both pazufloxacin mesylate and levofloxacin contain a 1-aminocyclopropyl substituent .


Chemical Reactions Analysis

A liquid chromatographic method for analysis of pazufloxacin mesilate in human plasma and urine has been developed and validated for selectivity, sensitivity, accuracy, precision, and stability in pharmacokinetic analysis . The ion transitions for pazufloxacin and pazufloxacin-d4 were m/z 319.1→281.2 and m/z 323.1→285.2, respectively, under the multiple reaction monitoring (MRM) mode .


Physical And Chemical Properties Analysis

Pazufloxacin has a molecular formula of C16H15FN2O4 and a molar mass of 318.304 g·mol −1 . It has a density of 1.56 g/cm3, a melting point of 269-271°C, and a specific rotation (α) D25 of -88.0° (c = 0.5 in 0.05N aq NaOH) .

Applications De Recherche Scientifique

Application in Pharmacokinetics and Pharmacodynamics

Summary of the Application

Pazufloxacin, a potent DNA gyrase inhibitor, has been studied for its effectiveness against the bacterium Pseudomonas aeruginosa, which is known to be associated with nosocomial infections around the world . The pharmacokinetic (PK)/pharmacodynamic (PD) index of pazufloxacin against P. aeruginosa infection is used to optimize the dosing regiments .

Methods of Application or Experimental Procedures

An in vivo infection model was constructed by infecting P. aeruginosa into the thigh of a mouse to determine the PD . The serum concentration of pazufloxacin was measured to construct the PK model using high-performance liquid chromatography .

Results or Outcomes

The therapeutic efficacy of pazufloxacin was correlated with the ratio of the area under the free concentration time curve at 24 h to the minimum inhibitory concentration (fAUC24/MIC), and the maximum free concentration to the MIC (fCmax/MIC) . Each contribution rate (R2) was 0.72 and 0.65, respectively . The target value of pazufloxacin fAUC24/MIC for stasis was 46.1, for 1 log10 it was 63.8, and for 2 log10 it was 100.8 . Moreover, fCmax/MIC for stasis was 5.5, for 1 log10 it was 7.1, and for 2 log10 it was 10.8 . The study demonstrated that the in vivo concentration-dependent activity of pazufloxacin was effective against the P. aeruginosa infection, and successfully made the PK/PD model sufficiently bactericidal .

Application in Pharmacokinetic Analysis

Summary of the Application

Pazufloxacin has been used in pharmacokinetic studies to understand its distribution and elimination in the human body . This is particularly important for determining the dosage and frequency of administration of the drug .

Methods of Application or Experimental Procedures

A novel reversed-phase LC method with two detection techniques was developed and validated for analysis of pazufloxacin in human plasma and urine . The method was used for pharmacokinetic analysis of plasma samples after intravenous administration of the drug to healthy Korean volunteers .

Results or Outcomes

The study provided valuable data on the pharmacokinetics of pazufloxacin, including its distribution and elimination in the human body . This information is crucial for optimizing the therapeutic use of pazufloxacin .

Safety And Hazards

Pazufloxacin is harmful if swallowed, in contact with skin, and if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling pazufloxacin .

Orientations Futures

Pazufloxacin is under investigation in clinical trial NCT02592096 (Pazufloxacin Mesilate Ear Drops Clinical Trial Protocol) . Due to the selective antagonism between the host and bacterial DNA, eukaryotic topoisomerase is not inhibited, while the supercoiled structure of bacterial DNA is destroyed by pazufloxacin .

Propriétés

IUPAC Name

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGMUUZPGZWTRP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046697
Record name Pazufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pazufloxacin

CAS RN

127045-41-4
Record name Pazufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127045-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pazufloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11774
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pazufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pazufloxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAZUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CZ1R38NDI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pazufloxacin
Reactant of Route 2
Pazufloxacin
Reactant of Route 3
Pazufloxacin
Reactant of Route 4
Pazufloxacin
Reactant of Route 5
Pazufloxacin
Reactant of Route 6
Pazufloxacin

Citations

For This Compound
2,360
Citations
J Sousa, G Alves, G Campos, A Fortuna… - … of Chromatography B, 2013 - Elsevier
For the first time a simple, selective and sensitive liquid chromatography method was developed and validated for the simultaneous determination of levofloxacin (LEV), pazufloxacin (…
Number of citations: 60 www.sciencedirect.com
X Ling, W Zhong, Q Huang, K Ni - Journal of Photochemistry and …, 2008 - Elsevier
… quenching results suggest that pazufloxacin does not intercalate into DNA. SsDNA has a stronger quenching effect on pazufloxacin than dsDNA has. Pazufloxacin interacts with DNA in …
Number of citations: 146 www.sciencedirect.com
S Watabe, Y Yokoyama, K Nakazawa… - … of Chromatography B, 2010 - Elsevier
In this study, three fluoroquinolones, pazufloxacin, ciprofloxacin and levofloxacin, were simultaneously determined in spiked human serum by high-performance liquid chromatography (…
Number of citations: 93 www.sciencedirect.com
J Jin, X Zhang - Journal of Luminescence, 2008 - Elsevier
The binding of pazufloxacin mesilate (PZFX) to human serum albumin (HSA) or lysozyme (Lys) was investigated using spectrophotometric techniques. The intrinsic fluorescence of both …
Number of citations: 78 www.sciencedirect.com
YF Liu, KL Huang, DM Peng, P Ding, GY Li - International journal of …, 2007 - Elsevier
O-carboxymethylchitosan (OCMC) microspheres containing an antibiotic drug pazufloxacin mesilate (PM) have been successfully prepared by emulsion cross-linking using …
Number of citations: 67 www.sciencedirect.com
S Minami, R Hattori, A Matsuda - Nihon Yakurigaku zasshi. Folia …, 2003 - europepmc.org
Pazufloxacin mesilate (PZFX: Pasil INJECTION, Pazucross INJECTION) is a novel injectable quinolone antibiotic that was discovered by Toyama Chemical Co., Ltd. and codeveloped …
Number of citations: 27 europepmc.org
J Lee, SJ Seong, M Lim, SM Park, J Park… - Expert Opinion on …, 2012 - Taylor & Francis
… At all four dosages studied, pazufloxacin mesilate was well tolerated. Conclusions: Our data suggest that all regimens of pazufloxacin administration were well tolerated. Pazufloxacin …
Number of citations: 10 www.tandfonline.com
…, Pazufloxacin Study Group - Journal of Ocular …, 2018 - liebertpub.com
Purpose: The purpose of this study was to evaluate the clinical efficacy and safety of a novel ophthalmic solution of pazufloxacin on the ocular surface of patients with bacterial …
Number of citations: 7 www.liebertpub.com
S Yu, M Nakamura, Y Tokura - Acta dermato …, 2011 - medicaljournalssweden.se
… At the first visit we performed a lymphocyte stimulation test with pazufloxacin, as described previously (2). 3H-thymidine incorporation was significantly increased by the addition of 3.0 × …
Number of citations: 31 medicaljournalssweden.se
C Sun, J Hao, M Dou, Y Gong - The Journal of antibiotics, 2015 - nature.com
… Pazufloxacin C max serum concentrations were between 5.11 and 18.06 μg ml −1 with AUC values of 13.7–58.6 μg h −1 ml−1 after single 300–1000 mg iv pazufloxacin … pazufloxacin …
Number of citations: 15 www.nature.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.